Product packaging for Methyl 4-fluoro-2,5-dimethylbenzoate(Cat. No.:)

Methyl 4-fluoro-2,5-dimethylbenzoate

Cat. No.: B14030372
M. Wt: 182.19 g/mol
InChI Key: PMACGWQVSUQHTO-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2,5-dimethylbenzoate (CAS 1806332-88-6) is a fluorinated benzoate ester with the molecular formula C 10 H 11 FO 2 and a molecular weight of 182.19 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. It is related to the phenethylamine class of compounds, and its structural features make it a potential precursor in the synthesis and study of substituted amphetamines for pharmacological research, such as the psychoactive substance DOF (2,5-dimethoxy-4-fluoroamphetamine) . The incorporation of both fluorine and methyl groups on the aromatic ring influences the compound's electronic properties and steric profile, which can be critical in modulating the biological activity and physical properties of resulting molecules . Researchers utilize this chemical for exploring structure-activity relationships, particularly in the development of novel compounds with affinity for serotonin receptors . Available in various quantities for laboratory use, this product is strictly for research purposes and is not intended for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO2 B14030372 Methyl 4-fluoro-2,5-dimethylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

methyl 4-fluoro-2,5-dimethylbenzoate

InChI

InChI=1S/C10H11FO2/c1-6-5-9(11)7(2)4-8(6)10(12)13-3/h4-5H,1-3H3

InChI Key

PMACGWQVSUQHTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)C)C(=O)OC

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Methyl 4 Fluoro 2,5 Dimethylbenzoate and Analogues

Elucidation of Reaction Mechanisms in Esterification and Aromatic Functionalization

Understanding the precise sequence of bond-making and bond-breaking events is fundamental to controlling chemical reactions. For substituted benzoates, mechanistic studies often focus on identifying transient species and determining the rate-limiting steps of the transformation.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining if a specific C-H bond is cleaved in the rate-determining step of a reaction. nih.gov This is achieved by comparing the reaction rates of a substrate with that of its isotopically substituted counterpart, typically where hydrogen (H) is replaced by deuterium (B1214612) (D).

In the context of reactions involving Methyl 4-fluoro-2,5-dimethylbenzoate, KIE studies could be applied to probe mechanisms of aromatic functionalization, such as C-H activation. If a C-H bond on the aromatic ring is cleaved during the slowest step of the reaction, a significant primary KIE (kH/kD > 1) would be observed. This would indicate that the C-H bond breaking is fundamentally linked to the reaction's energy barrier. For instance, in a hypothetical palladium-catalyzed direct arylation reaction at the C-6 position, comparing the reaction rate of the standard substrate with that of a deuterated analogue (Methyl 6-deuterio-4-fluoro-2,5-dimethylbenzoate) would provide insight into whether C-H activation is the rate-limiting event. Conversely, the absence of a significant KIE would suggest that C-H bond cleavage occurs in a fast step after the rate-determining step, or not at all in the main pathway.

Similarly, KIE could be used in esterification studies. While the primary mechanism of Fischer esterification does not involve C-H bond cleavage at the aromatic ring, secondary isotope effects could potentially provide information about the transition state geometry.

Intermediate Trapping and Characterization

Many chemical reactions proceed through highly reactive, short-lived intermediates that cannot be isolated under normal conditions. Intermediate trapping experiments are designed to capture these transient species by introducing a "trapping agent" that reacts with the intermediate to form a stable, characterizable product.

For reactions involving analogues of this compound, various intermediates could be targeted. In transformations that may involve radical pathways, radical scavengers like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) can be used. acs.org The formation of a TEMPO-adduct provides strong evidence for the existence of a radical intermediate. acs.org For example, if an oxidative coupling reaction were to proceed via a radical mechanism, the addition of TEMPO would likely inhibit the formation of the desired product and instead yield a new compound derived from the trapped radical species. acs.org

In cases where carbene intermediates are proposed, these can be trapped by reagents such as fluorinated ketones. organic-chemistry.org The high electrophilicity of fluorinated ketones makes them effective at capturing nucleophilic carbenes to form stable alcohol derivatives. organic-chemistry.org Furthermore, in organometallic catalytic cycles, it is sometimes possible to design experiments that isolate or spectroscopically observe key intermediates, such as palladacycles in palladium-catalyzed C-H activation, providing direct evidence for the proposed catalytic cycle. pkusz.edu.cn

Role of Catalyst Systems in Selectivity and Efficiency

Catalysts are crucial for controlling the outcome of chemical reactions, influencing not only the rate but also the selectivity (chemo-, regio-, and stereoselectivity). The mechanism by which a catalyst operates dictates its effectiveness.

Palladium Catalysis and Reaction Intermediates

Palladium complexes are exceptionally versatile catalysts for forming carbon-carbon and carbon-heteroatom bonds, often through cross-coupling reactions. For substrates like this compound, palladium catalysis could enable functionalization at either a C-H or the C-F bond.

The generally accepted mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle with Pd(0) and Pd(II) oxidation states. A plausible cycle for C-F bond activation would proceed as follows:

Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl fluoride (B91410), cleaving the C-F bond and inserting the palladium to form an Aryl-Pd(II)-F intermediate. This step is often rate-limiting due to the strength of the C-F bond.

Transmetalation: If the reaction is a cross-coupling, a second reagent (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center, displacing the fluoride and forming an Aryl-Pd(II)-R' intermediate.

Reductive Elimination: The two organic groups on the palladium center couple, forming a new C-C bond and regenerating the active Pd(0) catalyst, which can then enter another catalytic cycle.

Similarly, palladium can catalyze C-H activation, where the catalyst interacts directly with a C-H bond. nih.gov In such cases, a palladacycle intermediate is often formed, which can then undergo further reaction. pkusz.edu.cn The choice of ligands on the palladium center is critical, as it influences the catalyst's reactivity, stability, and selectivity, for instance, by favoring activation of one specific C-H bond over others.

StepDescriptionIntermediate Species
1. Oxidative Addition The active Pd(0) catalyst inserts into the Aryl-Fluoride bond.Aryl-Pd(II)-F
2. Transmetalation An organometallic reagent (R'-M) exchanges its organic group with the fluoride on the palladium center.Aryl-Pd(II)-R'
3. Reductive Elimination The two organic groups are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.Pd(0)

Oxidative Coupling Mechanisms

Oxidative coupling reactions often utilize a chemical oxidant to facilitate the formation of a new bond, typically between two C-H bonds or a C-H bond and a heteroatom. Reagents like Selectfluor ([1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)]) can act not only as a fluorine source but also as a potent oxidant. researchgate.net

Mechanistic studies on reactions involving Selectfluor suggest that it can operate through several pathways. One prominent mechanism is a Single Electron Transfer (SET) process. globethesis.comrsc.org In this pathway, an electron is transferred from the electron-rich aromatic substrate (like a dimethyl-substituted benzoate) to Selectfluor. rsc.org This generates a radical cation of the aromatic compound and a radical species from the oxidant. The aromatic radical cation is highly reactive and can then engage in subsequent bond-forming steps.

A proposed SET mechanism for the functionalization of an aromatic ester might proceed as follows:

SET Initiation: The aromatic ester donates an electron to the oxidant (e.g., Selectfluor), forming an aromatic radical cation.

Deprotonation/Coupling: The radical cation can be deprotonated to form an aryl radical, which then couples with another species in the reaction mixture. Alternatively, the radical cation itself could be attacked by a nucleophile.

Rearomatization/Oxidation: The resulting intermediate is oxidized to the final coupled product, completing the catalytic cycle.

In some cases, Selectfluor has also been proposed to act as a Lewis acid, coordinating to and activating a substrate without involving a radical pathway. tandfonline.com The specific mechanism is highly dependent on the substrate and reaction conditions.

Intramolecular Rearrangements and Regioselective Transformations

The substitution pattern on an aromatic ring, such as that of this compound, exerts profound control over the molecule's reactivity, directing further transformations to specific positions (regioselectivity) and enabling intramolecular rearrangements.

The Fries rearrangement is a classic example of an intramolecular rearrangement applicable to aryl esters, which are structural analogues of the title compound if it were part of a larger molecule (e.g., a phenyl 4-fluoro-2,5-dimethylbenzoate). rsc.org This reaction typically involves treating an aryl ester with a Lewis acid catalyst (like AlCl₃), which promotes the migration of the acyl group from the ester oxygen to the aromatic ring, yielding ortho- and para-hydroxyaryl ketones. rsc.org Mechanistic studies using isotopic labeling on phenyl benzoate (B1203000) have shown that while the para-rearrangement is largely intramolecular, the ortho-rearrangement can proceed through an intermolecular pathway involving a cyclic six-membered transition state. rsc.org

For regioselective transformations, such as electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring dictate the position of attack by the incoming electrophile. The directing effects are a combination of resonance and inductive effects.

For this compound, the directing effects of the substituents are as follows:

-CH₃ (Methyl groups): Activating and ortho, para-directing.

-F (Fluoro group): Deactivating but ortho, para-directing.

-COOCH₃ (Methyl Ester group): Deactivating and meta-directing.

The outcome of an electrophilic substitution reaction on this molecule would depend on the interplay of these competing effects and steric hindrance. The two methyl groups strongly activate the ring, making the positions ortho and para to them the most likely sites for substitution. The position C6 is ortho to the 2-methyl group and para to the 5-methyl group, making it a highly activated and sterically accessible site. The C3 position is ortho to both the 2-methyl and the fluoro group, also representing a potential site of reaction. The ester group deactivates the ring, making positions meta to it (C3 and C5) less unfavorable than the ortho/para positions (C2 and C6), but its influence is generally overcome by the strong activating effects of the methyl groups.

SubstituentPositionElectronic EffectDirecting Influence
-COOCH₃ C1Deactivating (Inductive & Resonance)Meta (to C3, C5)
-CH₃ C2Activating (Inductive & Hyperconjugation)Ortho, Para (to C3, C6)
-F C4Deactivating (Inductive), Activating (Resonance)Ortho, Para (to C3, C5)
-CH₃ C5Activating (Inductive & Hyperconjugation)Ortho, Para (to C4, C6)

The existing body of research provides general principles of nucleophilic aromatic substitution on fluoroaromatic compounds and the typical reactivity of methyl benzoate derivatives. However, studies focusing specifically on the kinetics, mechanisms, and reaction outcomes for nucleophilic attack on this compound could not be identified. This lack of specific data prevents a thorough and scientifically accurate discussion as outlined in the user's instructions.

Therefore, the section "3.4. Nucleophilic Reactivity at the Ester and Aromatic Centers" cannot be generated according to the specified requirements for detailed research findings and data tables.

Below is the list of compound names that would have been included in the article.

Spectroscopic and Structural Analysis Methodologies for Elucidation of Methyl 4 Fluoro 2,5 Dimethylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, different NMR techniques can reveal the connectivity, chemical environment, and spatial relationships of atoms.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Protons

Proton (¹H) NMR spectroscopy would be the initial and one of the most informative experiments performed. It provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.

For Methyl 4-fluoro-2,5-dimethylbenzoate, the expected ¹H NMR spectrum would display distinct signals corresponding to the aromatic protons and the aliphatic protons of the two methyl groups and the ester methyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be critical for assigning each proton to its specific position on the molecule.

Expected ¹H NMR Data Interpretation:

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityCoupling Constant (J) Hz
Aromatic-H6.8 - 8.0Doublet or Doublet of DoubletsJ(H,H) and J(H,F)
Ester -OCH₃3.8 - 4.0SingletN/A
Ar-CH₃ (C2)2.3 - 2.6SingletN/A
Ar-CH₃ (C5)2.2 - 2.5SingletN/A

Note: This is a predictive table. Actual values would need to be determined experimentally.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon signals would indicate their functional group and electronic environment. For instance, the carbonyl carbon of the ester group would appear at a significantly downfield shift compared to the aromatic and methyl carbons. Furthermore, the coupling between the fluorine atom and the carbon atoms of the aromatic ring (C-F coupling) would provide valuable information for assigning the aromatic carbons.

Expected ¹³C NMR Data Interpretation:

Carbon AtomExpected Chemical Shift (ppm)
C=O (Ester)165 - 175
Aromatic C-F160 - 170 (d, ¹J(C,F))
Aromatic C-H110 - 140
Aromatic C-C120 - 150
Ester -OCH₃50 - 60
Ar-CH₃ (C2)15 - 25
Ar-CH₃ (C5)15 - 25

Note: This is a predictive table. 'd' indicates a doublet due to C-F coupling. Actual values would need to be determined experimentally.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy would be an essential tool for characterization. ¹⁹F NMR is highly sensitive and provides specific information about the chemical environment of the fluorine atom. The spectrum for this compound would be expected to show a single resonance, and its chemical shift would be indicative of the electronic effects of the surrounding substituents on the aromatic ring.

Two-Dimensional NMR Techniques

COSY (Correlation Spectroscopy): To establish proton-proton (H-H) correlations and identify neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation pattern would be characteristic of a methyl benzoate (B1203000) derivative, with potential losses of the methoxy (B1213986) group (-OCH₃) and the carbonyl group (-CO), providing further confirmation of the structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula of C₁₀H₁₁FO₂.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. These techniques probe the vibrational energy levels of molecules, which are unique to the types of bonds and their arrangement within the molecular structure. While no specific experimental IR or Raman spectra for this compound are publicly available, a theoretical analysis based on analogous compounds and computational chemistry can provide a reliable prediction of its key vibrational modes.

The structure of this compound contains several key functional groups that will give rise to characteristic vibrational bands. These include the aromatic ring, the methyl groups, the ester functional group, and the carbon-fluorine bond.

Key Predicted Vibrational Modes:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring are expected to appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl groups (-CH₃) will exhibit symmetric and asymmetric stretching vibrations typically observed between 2980 and 2870 cm⁻¹.

Carbonyl (C=O) Stretching: The ester functional group is characterized by a strong and sharp absorption band due to the C=O stretching vibration. For aromatic esters, this band is typically located in the range of 1730-1715 cm⁻¹. The position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring usually produce a series of bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The ester group also has C-O stretching vibrations, which are expected to appear in the 1300-1100 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bond will give rise to a strong absorption band, typically in the region of 1250-1020 cm⁻¹.

The complementary nature of IR and Raman spectroscopy is particularly useful in structural elucidation. While the C=O stretch is typically strong in the IR spectrum, the aromatic ring vibrations are often more prominent in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Spectroscopy Type
Aromatic C-H Stretch 3100-3000 IR, Raman
Aliphatic C-H Stretch 2980-2870 IR, Raman
Carbonyl (C=O) Stretch 1730-1715 IR (Strong)
Aromatic C=C Stretch 1600-1450 IR, Raman (Strong)
C-O Stretch 1300-1100 IR
C-F Stretch 1250-1020 IR (Strong)

Note: This data is predictive and based on theoretical calculations and comparison with analogous compounds.

X-ray Crystallography for Solid-State Structure Elucidation

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, a detailed electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision.

For this compound, a successful X-ray crystallographic analysis would yield:

Confirmation of the molecular structure: Unambiguous verification of the connectivity of the atoms.

Precise bond lengths and angles: Accurate measurements of all interatomic distances and angles.

Molecular conformation: The preferred spatial orientation of the ester group relative to the aromatic ring.

Intermolecular interactions: Information on how the molecules pack in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

As of the current literature survey, no publicly available crystal structure data for this compound has been reported. The acquisition of such data would require the growth of a suitable single crystal of the compound, followed by analysis using an X-ray diffractometer.

Hyphenated Techniques in Structural Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for the analysis of complex mixtures and the confirmation of molecular structures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful hyphenated techniques used in chemical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly effective technique for the separation and identification of volatile and thermally stable compounds. In a GC-MS analysis of this compound, the compound would first be vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column.

Upon elution from the column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a predictable manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For this compound (molar mass: 182.19 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 182. Key fragmentation patterns for methyl benzoates often involve the loss of the methoxy group (-OCH₃, 31 mass units) or the entire methoxycarbonyl group (-COOCH₃, 59 mass units). brainly.com The presence of the fluorine atom and methyl groups on the aromatic ring would also influence the fragmentation pattern, providing further structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique that is well-suited for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC-MS. chromatographyonline.com In LC-MS, the compound is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer.

Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used in LC-MS. These methods generally result in less fragmentation than EI, often producing a prominent protonated molecule [M+H]⁺ or other adduct ions. This allows for the accurate determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, providing valuable structural information. The analysis of fluorinated aromatic compounds by LC-MS is a well-established method for their detection and characterization in various matrices. nih.gov

Computational Chemistry and Theoretical Studies on Methyl 4 Fluoro 2,5 Dimethylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and molecular geometry of organic compounds. For Methyl 4-fluoro-2,5-dimethylbenzoate, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide significant insights into its fundamental properties. These calculations are instrumental in predicting the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity.

The electronic structure of this compound is characterized by the interplay of the electron-withdrawing fluorine atom and the electron-donating methyl and ester groups attached to the benzene (B151609) ring. DFT calculations can elucidate this by mapping the electron density distribution and calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are vital in predicting the molecule's reactivity towards electrophiles and nucleophiles.

Furthermore, DFT can be used to compute various electronic properties, including the dipole moment, polarizability, and electrostatic potential maps. These properties help in understanding the intermolecular interactions and the molecule's behavior in different chemical environments. The calculated vibrational frequencies from DFT can be correlated with experimental infrared and Raman spectra to confirm the molecular structure.

Below is an illustrative table of predicted molecular geometry parameters for this compound, as would be obtained from a typical DFT calculation.

ParameterPredicted Value
C-F Bond Length (Å)1.35
C-C (aromatic) Bond Length (Å)1.39 - 1.41
C=O Bond Length (Å)1.21
C-O (ester) Bond Length (Å)1.36
O-CH3 (ester) Bond Length (Å)1.44
C-CH3 Bond Length (Å)1.51
C-C-C (aromatic) Bond Angle (°)118 - 122
O=C-O Bond Angle (°)125
C-O-C Bond Angle (°)116

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is an indispensable tool for exploring the mechanisms of chemical reactions, providing detailed information about reaction pathways and the structures of transition states. For this compound, such modeling can be employed to investigate various reactions, including electrophilic aromatic substitution, nucleophilic attack on the carbonyl carbon, and ester hydrolysis.

Energy Profiles and Activation Barriers

By mapping the potential energy surface of a reaction, quantum chemical methods can determine the minimum energy path from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state defines the activation barrier (activation energy), a critical parameter that governs the reaction rate.

For instance, in an electrophilic nitration reaction of this compound, computational modeling could predict the regioselectivity by comparing the activation barriers for attack at different positions on the aromatic ring. The position with the lowest activation barrier would correspond to the major product.

An illustrative energy profile for a hypothetical reaction is presented below.

Reaction CoordinateRelative Energy (kcal/mol)
Reactants0
Transition State+25
Intermediate-5
Second Transition State+15
Products-10

Note: This data is hypothetical and serves to illustrate a typical reaction energy profile that could be generated through quantum chemical modeling.

Solvent Effects on Reaction Dynamics

Reactions are often carried out in a solvent, which can significantly influence the reaction dynamics. Quantum chemical models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including a number of solvent molecules in the calculation, providing a more detailed picture of solvent-solute interactions but at a higher computational cost.

For reactions involving charged species or significant changes in dipole moment, solvent effects can dramatically alter the energy profiles and activation barriers. For example, the hydrolysis of this compound would be significantly influenced by the polarity of the solvent, with polar protic solvents expected to stabilize the transition state and accelerate the reaction.

Analysis of Aromaticity and Substituent Electronic Effects

The aromaticity of the benzene ring in this compound and the electronic effects of its substituents are key determinants of its chemical behavior. Computational methods provide various tools to quantify these properties.

Hammett Parameter Correlations and Electronic Distribution

The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.org The equation, log(K/K₀) = σρ or log(k/k₀) = σρ, relates the equilibrium or rate constant of a reaction to the substituent constant (σ) and the reaction constant (ρ). wikipedia.org The substituent constant, σ, is a measure of the electronic effect of a substituent, with positive values indicating electron-withdrawing groups and negative values indicating electron-donating groups.

For this compound, the electronic effects can be understood by considering the Hammett parameters for the individual substituents. The fluorine atom at position 4 is electron-withdrawing through its inductive effect (σI) but electron-donating through resonance (σR). The methyl groups at positions 2 and 5 are electron-donating through both inductive and hyperconjugative effects. The methoxycarbonyl group (-COOCH₃) is electron-withdrawing.

A table of relevant Hammett constants is provided below.

SubstituentPositionσ_metaσ_para
-Fmeta+0.34+0.06
-CH₃meta-0.07-0.17
-COOCH₃meta+0.37+0.45

Source: Values are standard Hammett constants and are provided for general reference. scispace.compitt.edu

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational preferences of this compound. By simulating the motion of atoms over time, MD can explore the accessible conformations and their relative populations.

The primary conformational flexibility in this compound arises from the rotation around the C(aromatic)-C(carbonyl) single bond and the C-O single bond of the ester group. Steric hindrance between the ortho-methyl group and the carbonyl oxygen, as well as the methoxy (B1213986) group, will play a significant role in determining the preferred dihedral angles.

Conformational analysis, often performed in conjunction with quantum chemical calculations to obtain accurate energies for different conformers, can identify the global minimum energy structure and other low-energy conformers. This information is crucial for understanding the molecule's shape and how it might interact with other molecules, such as in a biological receptor or a catalyst's active site. The interplay of steric and electronic effects will dictate the conformational landscape of this molecule.

In-depth Spectroscopic Analysis of this compound Remains Elusive

Despite extensive searches of scientific literature and chemical databases, detailed computational and experimental spectroscopic studies specifically focusing on the compound this compound are not publicly available at this time. While general principles of computational chemistry allow for the theoretical prediction of spectroscopic properties, specific validated data for this molecule, including comparisons between predicted and experimental values for its NMR, IR, and UV-Vis spectra, have not been found in published research.

Computational chemistry serves as a powerful tool for predicting the spectroscopic characteristics of molecules. Methodologies such as Density Functional Theory (DFT) are commonly employed to calculate NMR chemical shifts (¹H and ¹³C), infrared vibrational frequencies, and electronic transitions corresponding to UV-Vis absorption. For a comprehensive validation, these theoretical predictions must be corroborated with experimental data obtained from laboratory-based spectroscopic techniques. This comparative analysis is crucial for confirming the accuracy of the computational models and for the definitive structural elucidation of the compound.

The scientific community relies on peer-reviewed publications and established spectral databases to disseminate such detailed chemical analyses. The absence of this information for this compound indicates a gap in the current body of chemical research. Therefore, the generation of data tables and a detailed discussion on the spectroscopic property prediction and validation for this specific compound, as requested, cannot be fulfilled without access to primary research that has not yet been published or made publicly accessible.

Further research initiatives would be necessary to first synthesize and then analyze this compound using both computational and experimental spectroscopic methods to provide the scientifically robust data required for a thorough discussion.

Synthetic Applications and Derivatization Strategies of Methyl 4 Fluoro 2,5 Dimethylbenzoate As a Building Block

Utilization as a Precursor for Advanced Organic Syntheses

Methyl 4-fluoro-2,5-dimethylbenzoate, a fluorinated aromatic ester, holds potential as a versatile building block in the synthesis of more complex organic molecules. Its structure, featuring a reactive ester group and a substituted aromatic ring with a fluorine atom, allows for a variety of chemical modifications. While specific documented examples of its use in the synthesis of complex polycyclic aromatic systems and heterocyclic compounds are limited in readily available scientific literature, its potential utility can be inferred from the known reactivity of similar aromatic compounds.

Synthesis of Complex Polycyclic Aromatic Systems

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) often involves coupling reactions that form new carbon-carbon bonds. While direct utilization of this compound in such syntheses is not extensively documented, its structure suggests potential applicability in cross-coupling reactions. For instance, the fluorine atom could potentially participate in certain coupling reactions, or the methyl groups could be functionalized to facilitate annulation reactions, leading to the formation of additional aromatic rings.

Hypothetically, after conversion to a more reactive derivative (e.g., a boronic acid or ester via functionalization of a methyl group followed by substitution), it could undergo Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of biaryl compounds, which are precursors to many polycyclic systems.

Table 1: Illustrative Suzuki-Miyaura Coupling for a Derivative of this compound (Note: This table presents a hypothetical reaction pathway due to the lack of specific literature examples for the named compound.)

Reactant 1Reactant 2CatalystBaseSolventProduct
(4-(methoxycarbonyl)-5-fluoro-2,5-dimethylphenyl)boronic acidAryl HalidePd(PPh₃)₄K₂CO₃Toluene/H₂OAryl-substituted benzoic acid derivative

Incorporation into Heterocyclic Compound Scaffolds

The synthesis of heterocyclic compounds often involves the reaction of a building block with a molecule containing one or more heteroatoms. The ester functionality of this compound can be a key reactive site for the formation of various heterocyclic rings. For example, it can react with hydrazines to form pyrazolidinones or with hydroxylamines to yield oxazolidinones, which are important scaffolds in medicinal chemistry.

Furthermore, the fluorine atom on the aromatic ring can be a site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of nitrogen, oxygen, or sulfur nucleophiles, which can be part of a heterocyclic ring system. The electron-withdrawing nature of the ester group can activate the ring for such substitutions.

Derivatization at the Ester Moiety

The ester group is one of the most reactive functionalities in this compound, providing a straightforward handle for various chemical transformations.

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, this allows for the synthesis of a variety of other esters, which may have different physical or chemical properties, or may be required for a subsequent synthetic step. For example, reaction with a higher boiling point alcohol can facilitate the removal of methanol (B129727) and drive the reaction to completion.

Table 2: General Conditions for Transesterification of this compound (Note: This table provides general conditions as specific kinetic data for this compound is not readily available.)

AlcoholCatalystConditionsProduct
EthanolH₂SO₄ (catalytic)RefluxEthyl 4-fluoro-2,5-dimethylbenzoate
IsopropanolNaOiPr (catalytic)RefluxIsopropyl 4-fluoro-2,5-dimethylbenzoate
Benzyl alcoholTi(OiPr)₄ (catalytic)High TemperatureBenzyl 4-fluoro-2,5-dimethylbenzoate

Hydrolysis and Carboxylic Acid Transformations

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-fluoro-2,5-dimethylbenzoic acid, is a fundamental transformation. This reaction is readily achieved under either acidic or basic conditions. The resulting carboxylic acid is a versatile intermediate that can be converted into a wide range of other functional groups. For instance, it can be transformed into an acid chloride, an amide, an anhydride, or undergo decarboxylation under certain conditions.

The conversion to an acid chloride, for example, using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), provides a highly reactive intermediate for acylation reactions.

Chemical Transformations at the Aromatic Ring

The aromatic ring of this compound offers several possibilities for further functionalization, although the presence of multiple substituents will influence the regioselectivity of these reactions.

The fluorine atom can potentially be displaced by nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism, particularly if the ring is further activated by electron-withdrawing groups. However, the presence of two electron-donating methyl groups may render this reaction challenging under standard conditions.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, are also conceivable. The directing effects of the existing substituents (fluoro, methyl, and methoxycarbonyl groups) would determine the position of the incoming electrophile. The methyl groups are activating and ortho-, para-directing, while the fluoro group is deactivating but ortho-, para-directing, and the methoxycarbonyl group is deactivating and meta-directing. The interplay of these electronic effects would dictate the outcome of such transformations.

Cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be employed to form carbon-nitrogen bonds at the position of the fluorine atom, provided a suitable palladium catalyst and ligand system are used. This would lead to the synthesis of aniline (B41778) derivatives.

Table 3: Potential Aromatic Ring Transformations of this compound (Note: This table outlines potential reactions based on general principles of aromatic chemistry, as specific examples for this compound are not widely reported.)

Reaction TypeReagentsPotential Product
NitrationHNO₃, H₂SO₄Methyl 4-fluoro-2,5-dimethyl-x-nitrobenzoate
BrominationBr₂, FeBr₃Methyl 4-fluoro-x-bromo-2,5-dimethylbenzoate
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseMethyl 4-amino-2,5-dimethylbenzoate derivative

Further Functionalization via Halogen-Metal Exchange

Halogen-metal exchange is a powerful method for the formation of organometallic reagents, which are highly valuable nucleophilic intermediates in carbon-carbon bond formation. This reaction typically involves the exchange of a halogen atom (usually bromine or iodine) with a metal, most commonly lithium or magnesium.

The direct metal-halogen exchange involving an aryl fluoride (B91410) is challenging due to the high strength of the C-F bond. wikipedia.org Therefore, this strategy is most effectively applied to a bromo-analogue, such as Methyl 4-bromo-2,5-dimethylbenzoate . By treating this bromo-derivative with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C), a lithium-halogen exchange can occur to generate the corresponding aryllithium species. wikipedia.orgwikipedia.org This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce new functional groups at the 4-position.

Alternatively, the formation of a Grignard reagent can be achieved by reacting the bromo-analogue with magnesium metal in an etheral solvent like THF. wikipedia.orglibretexts.org While aryl fluorides are generally less reactive towards magnesium, certain activated forms of magnesium (Rieke metals) or alternative methods like halogen-Mg exchange reactions can facilitate the formation of fluoroaryl Grignard reagents. acs.orgbyjus.com

The resulting organometallic intermediates can be used in a wide array of subsequent reactions, as illustrated in the table below, which outlines potential transformations of the aryllithium or arylmagnesium reagent derived from the bromo-analogue.

Table 1: Potential Reactions of Organometallic Intermediate Generated from a bromo-analogue of this compound

Electrophile Reagent Example Resulting Functional Group Product Class
Proton Source H₂O -H Demethylated Benzoate (B1203000)
Alkyl Halide CH₃I -CH₃ Trimethylated Benzoate
Carbonyl Compound Benzaldehyde (C₆H₅CHO) -CH(OH)C₆H₅ Benzylic Alcohol
Carbon Dioxide CO₂ (followed by workup) -COOH Dicarboxylic Acid Derivative
Borate (B1201080) Ester Trimethyl borate (B(OCH₃)₃) -B(OH)₂ Boronic Acid
Chlorosilane Trimethylsilyl (B98337) chloride ((CH₃)₃SiCl) -Si(CH₃)₃ Silylated Arene

Electrophilic Aromatic Substitution Reactions at Unsubstituted Positions

The aromatic ring of this compound has two unsubstituted positions (C3 and C6), which are potential sites for electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the cumulative directing effects of the existing substituents.

-CH₃ groups (at C2 and C5): These are activating, ortho- and para-directing groups.

-F group (at C4): This is a deactivating, yet ortho- and para-directing group.

-COOCH₃ group (at C1): This is a deactivating, meta-directing group.

Considering these effects, the C3 position is ortho to the C2-methyl and C4-fluoro groups, and meta to the C5-methyl and C1-ester groups. The C6 position is ortho to the C5-methyl and C1-ester (meta-directing) and meta to the C2-methyl and C4-fluoro groups. The powerful ortho-, para-directing influence of the two methyl groups and the fluorine atom will dominate. The C3 position is activated by both the C2-methyl and C4-fluoro substituents, while the C6 position is strongly activated by the C5-methyl group. Steric hindrance from the adjacent methyl group at C2 might slightly disfavor substitution at C3. However, the combined activating effects make both positions susceptible to substitution.

Nitration: Nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), introduces a nitro (-NO₂) group onto the ring. cerritos.edumasterorganicchemistry.com For this compound, this reaction would likely yield a mixture of 3-nitro and 6-nitro derivatives. The reaction conditions would need to be carefully controlled to prevent over-nitration or side reactions.

Halogenation: Halogenation with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a bromine or chlorine atom. Similar to nitration, a mixture of 3-halo and 6-halo products would be expected. The precise ratio of isomers would depend on the interplay between electronic directing effects and steric factors.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ Methyl 4-fluoro-2,5-dimethyl-3-nitrobenzoate and/or Methyl 4-fluoro-2,5-dimethyl-6-nitrobenzoate
Bromination Br₂, FeBr₃ Methyl 3-bromo-4-fluoro-2,5-dimethylbenzoate and/or Methyl 6-bromo-4-fluoro-2,5-dimethylbenzoate
Chlorination Cl₂, AlCl₃ Methyl 3-chloro-4-fluoro-2,5-dimethylbenzoate and/or Methyl 6-chloro-4-fluoro-2,5-dimethylbenzoate

Nucleophilic Aromatic Substitution on Fluorinated Aromatic Rings

Nucleophilic aromatic substitution (SₙAr) is a key reaction for functionalizing aromatic rings, where a nucleophile replaces a leaving group. Halogens, particularly fluorine, can act as leaving groups. The reaction is typically facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).

The aromatic ring of this compound is not considered "activated" for classical SₙAr. The two methyl groups are electron-donating, which increases the electron density of the ring and destabilizes the anionic intermediate required for the SₙAr mechanism. Therefore, displacing the fluorine atom with common nucleophiles under standard thermal conditions is expected to be inefficient.

However, recent advances in synthetic methodology have enabled the SₙAr of unactivated fluoroarenes. nih.govnih.gov One such powerful approach is organic photoredox catalysis, which can facilitate the reaction under mild conditions. This method involves the generation of a cation radical from the fluoroarene, making the ring susceptible to nucleophilic attack. nih.gov Using this strategy, the fluorine atom of this compound could potentially be displaced by a variety of nucleophiles.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile Class Nucleophile Example Potential Product
N-Nucleophiles (Amines) Piperidine Methyl 2,5-dimethyl-4-(piperidin-1-yl)benzoate
N-Nucleophiles (Azoles) Imidazole Methyl 4-(1H-imidazol-1-yl)-2,5-dimethylbenzoate
O-Nucleophiles (Alcohols) Sodium methoxide (B1231860) (NaOCH₃) Methyl 4-methoxy-2,5-dimethylbenzoate
O-Nucleophiles (Phenols) Sodium phenoxide (NaOPh) Methyl 2,5-dimethyl-4-phenoxybenzoate
S-Nucleophiles (Thiols) Sodium thiophenoxide (NaSPh) Methyl 2,5-dimethyl-4-(phenylthio)benzoate

These transformations would significantly expand the synthetic utility of this compound, allowing for the introduction of diverse functionalities that are important in the synthesis of pharmacologically active compounds and advanced materials.

Role in Fluorine Chemistry Research and Development of New Fluorinating Agents

Fluorinated organic compounds are of immense importance in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov Consequently, the development of new and effective fluorinating agents is a central theme in fluorine chemistry research. nih.gov Electrophilic fluorinating agents, particularly those containing an N-F bond, are widely used due to their stability and ease of handling compared to elemental fluorine. organicreactions.orgacsgcipr.org

Fluorinated building blocks like this compound can serve as foundational scaffolds for the synthesis of novel fluorinating agents. While not a fluorinating agent itself, its structure can be chemically elaborated into more complex systems designed to deliver electrophilic fluorine.

The general strategy for creating many N-F reagents, such as N-fluoropyridinium salts, involves the direct fluorination of a nitrogen-containing heterocycle. beilstein-journals.org A synthetic pathway could be envisioned where this compound is converted into a heterocyclic precursor. For example, the benzoate could be transformed through a series of steps (e.g., reduction, oxidation, cyclization with ammonia (B1221849) or amines) into a fluorinated quinoline (B57606) or isoquinoline (B145761) derivative. Subsequent N-fluorination of this heterocyclic core with a potent fluorine source (e.g., F₂ gas diluted with N₂) could yield a new N-F salt.

The substituents on the aromatic ring (the two methyl groups) would modulate the electronic properties and steric environment of the resulting N-F reagent. This modulation can fine-tune the "fluorinating power" of the agent, potentially leading to reagents with enhanced selectivity for specific substrates. Research in this area focuses on creating a diverse toolbox of fluorinating agents with a spectrum of reactivities to meet the varied demands of modern organic synthesis. nih.gov Therefore, building blocks like this compound are valuable starting points for the rational design and development of next-generation fluorinating reagents.

Future Research Directions and Unexplored Avenues

Development of More Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes for fluorinated organic molecules is a critical area of future research. researchgate.net Traditional methods for the synthesis of fluorinated benzoates often rely on harsh reagents and generate significant chemical waste. Future efforts will likely focus on the use of greener solvents, catalysts, and energy sources. Methodologies such as microwave-assisted synthesis have already shown promise in accelerating esterification reactions of substituted benzoic acids. researchgate.net Further research into solid acid catalysts could also lead to more sustainable and reusable catalytic systems for the esterification of benzoic acids with methanol (B129727). mdpi.com

Exploration of Novel Reactivity and Catalytic Transformations

The unique electronic properties imparted by the fluorine atom in methyl 4-fluoro-2,5-dimethylbenzoate suggest that it may exhibit novel reactivity in various chemical transformations. Future research could explore its participation in cross-coupling reactions, C-H activation, and other catalytic transformations to synthesize more complex molecules. The development of new catalysts tailored for the specific reactivity of fluorinated substrates will be crucial in this endeavor.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry and molecular modeling are becoming increasingly powerful tools in predicting the outcomes of chemical reactions and designing novel synthetic pathways. nih.gov Future research can leverage density functional theory (DFT) and other computational methods to model the synthesis of this compound and predict its reactivity in various transformations. researchgate.net This can help in optimizing reaction conditions, designing more efficient catalysts, and even predicting the properties of yet-to-be-synthesized derivatives.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. acs.orgresearchgate.net The integration of the synthesis of this compound into a continuous flow process could lead to a more efficient and scalable production method. acs.orgresearchgate.net Automated synthesis platforms could then be used to rapidly generate a library of derivatives for screening in various applications.

Investigation of Emerging Applications in Materials Science

The unique properties of fluorinated compounds, such as high thermal stability and hydrophobicity, make them attractive for applications in materials science. 20.210.105 Future research could investigate the potential of incorporating this compound into polymers, liquid crystals, or other advanced materials. tandfonline.comtandfonline.com For instance, fluorinated esters have been studied for their liquid crystalline properties, and this compound could serve as a building block for new materials with tailored optical or electronic properties. tandfonline.com

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into fluorinated molecules can have a profound impact on their biological activity and material properties. nih.govnih.govacs.orgrsc.orgmdpi.com Future research could focus on the development of stereoselective methods for the synthesis of chiral derivatives of this compound. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of reactions involving this compound. mdpi.com The resulting enantiomerically pure compounds could then be evaluated for their potential in pharmaceuticals, agrochemicals, and other applications where stereochemistry is critical. nih.gov

Q & A

Q. What are the recommended synthetic routes for Methyl 4-fluoro-2,5-dimethylbenzoate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation followed by esterification or direct fluorination of pre-functionalized benzoate derivatives. For example:

Substitution Strategy : Start with 2,5-dimethylbenzoic acid, introduce fluorine via electrophilic aromatic substitution using a fluorinating agent (e.g., Selectfluor®) under acidic conditions .

Esterification : React 4-fluoro-2,5-dimethylbenzoic acid with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC/DMAP). Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization (e.g., using ethanol/water mixtures) .
Optimization Tips :

  • Control temperature (0–5°C for fluorination to minimize side reactions).
  • Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Combine analytical techniques to confirm purity and structure:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic signals:
  • Aromatic protons (δ 6.8–7.5 ppm, splitting patterns reflecting fluorine coupling).
  • Methyl ester (δ 3.8–3.9 ppm, singlet).
  • Fluorine-induced deshielding in adjacent protons .
    • ¹⁹F NMR : Confirm fluorine presence (δ -110 to -120 ppm for aromatic F) .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to detect impurities (<1% threshold) .

Advanced Research Questions

Q. What strategies resolve contradictory data in the crystallization of fluorinated benzoate derivatives?

Methodological Answer: Contradictions in crystallization (e.g., polymorph stability, solvent effects) require:

Systematic Solvent Screening : Test polar (e.g., DMSO, ethanol) vs. non-polar (toluene, hexane) solvents. For example, reports stable crystalline forms of fluorinated esters using ethanol/water mixtures .

Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify melting points and polymorph transitions.

X-ray Crystallography : Resolve structural ambiguities by comparing unit cell parameters with known fluorinated analogs (e.g., ’s fluoro-substituted benzoate derivatives) .

Q. How does the fluorine substituent influence the electronic properties and reactivity of this compound?

Methodological Answer: Fluorine’s electron-withdrawing effect alters electronic properties:

  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map electron density distribution. Fluorine reduces electron density at the aromatic ring, affecting electrophilic substitution reactivity .
  • Kinetic Studies : Compare reaction rates of fluorinated vs. non-fluorinated analogs in nucleophilic acyl substitution. Fluorine’s inductive effect increases ester carbonyl electrophilicity, accelerating hydrolysis under basic conditions .

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